molecular formula C8H12N2O3 B2586666 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152571-27-1

5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2586666
CAS No.: 1152571-27-1
M. Wt: 184.195
InChI Key: AHXFUIGYVFAUCG-UHFFFAOYSA-N
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Description

5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features an ethyl group at the 5-position, a hydroxyethyl group at the 1-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl hydrazine with ethyl acetoacetate to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis and oxidation to introduce the carboxylic acid group at the 4-position. The hydroxyethyl group can be introduced through a subsequent reaction with ethylene oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the synthesis of the pyrazole ring, functional group modifications, and purification. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

    Oxidation: Formation of 5-ethyl-1-(2-oxoethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-methanol.

    Substitution: Formation of various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function. The pyrazole ring can participate in π-π stacking interactions and coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
  • 5-methyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
  • 5-ethyl-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of functional groups and their positions on the pyrazole ring. This unique structure imparts distinct chemical reactivity and potential applications compared to other similar compounds. The presence of both hydroxyethyl and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Biological Activity

5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1434073-21-8) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl group and a hydroxyethyl substituent, contributing to its pharmacological properties.

  • Molecular Formula : C8H12N2O3
  • Molecular Weight : 184.19 g/mol
  • CAS Number : 1434073-21-8
  • InChI Key : MFJWLLZSAKKBGA-UHFFFAOYSA-N

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30
This compoundHepG2 (liver cancer)Not specified

These findings suggest that the compound may possess cytotoxic effects, warranting further investigation into its mechanism of action.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. In particular, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines. For example, one study reported that a related pyrazole compound exhibited an IC50 of 0.283 mM in inhibiting TNF-alpha release in LPS-stimulated whole blood, indicating significant anti-inflammatory properties .

The biological mechanisms underlying the activity of this compound are not fully elucidated; however, it is hypothesized that its efficacy may be linked to the modulation of specific signaling pathways involved in cell proliferation and inflammation. Pyrazole compounds have been shown to interact with various molecular targets, including kinases and transcription factors, which play critical roles in cancer progression and inflammatory responses .

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives:

  • Study on HepG2 Cells : A derivative similar to this compound was tested for antiproliferative activity against HepG2 cells, showing a mean growth inhibition percentage of 54.25% at a concentration that did not affect normal fibroblast cells .
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of pyrazole derivatives in reducing tumor size and inflammation, with results indicating significant reductions compared to control groups.

Properties

IUPAC Name

5-ethyl-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-7-6(8(12)13)5-9-10(7)3-4-11/h5,11H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXFUIGYVFAUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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